![molecular formula C14H14N2O2 B13982031 N-[3-(2-Pyridinylmethoxy)phenyl]acetamide CAS No. 105326-55-4](/img/structure/B13982031.png)
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide is an organic compound with the molecular formula C15H14N2O2 It is characterized by the presence of a pyridine ring attached to a phenyl group through a methoxy linkage, and an acetamide group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Pyridinylmethoxy)phenyl]acetamide typically involves the reaction of 3-(2-pyridinylmethoxy)aniline with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of this compound reduced derivatives.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-[3-(2-Pyridinylmethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-Piperidinyloxy)phenyl]acetamide: Similar structure but with a piperidine ring instead of a pyridine ring.
Phenoxy acetamide derivatives: Compounds with similar acetamide and phenoxy groups but different substituents on the aromatic rings.
Uniqueness
N-[3-(2-Pyridinylmethoxy)phenyl]acetamide is unique due to the presence of both pyridine and phenyl groups linked through a methoxy bridge. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
105326-55-4 |
|---|---|
Molecular Formula |
C14H14N2O2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
N-[3-(pyridin-2-ylmethoxy)phenyl]acetamide |
InChI |
InChI=1S/C14H14N2O2/c1-11(17)16-12-6-4-7-14(9-12)18-10-13-5-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17) |
InChI Key |
ZOLOLLSBSQCCBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


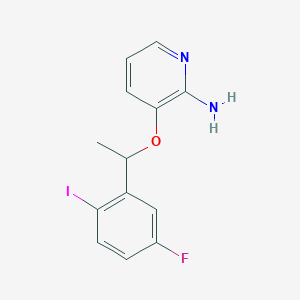
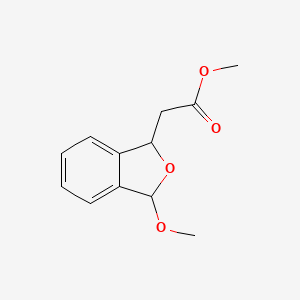
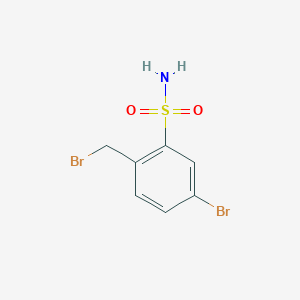


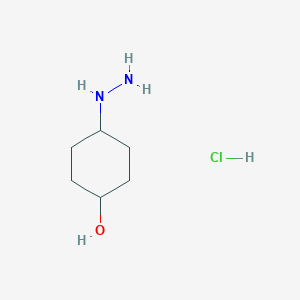
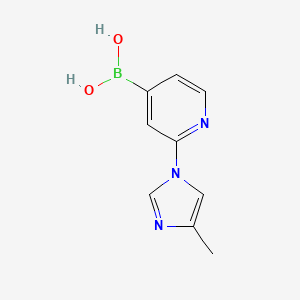
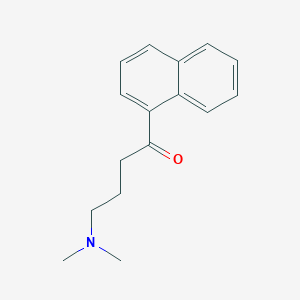
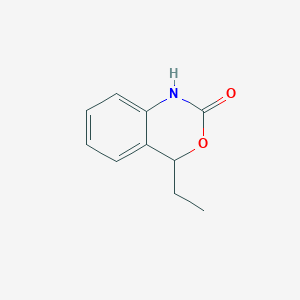
![1-(Benzo[b]thiophen-5-yl)-3-cyclobutylimidazo[1,5-a]pyrazin-8-amine](/img/structure/B13982001.png)
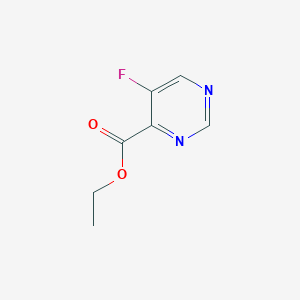

![Tributyl[5-(methylsulfanyl)thiophen-2-YL]stannane](/img/structure/B13982018.png)

